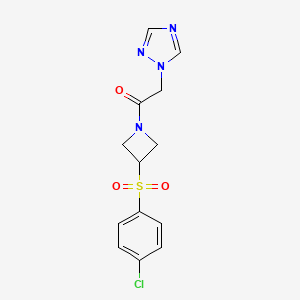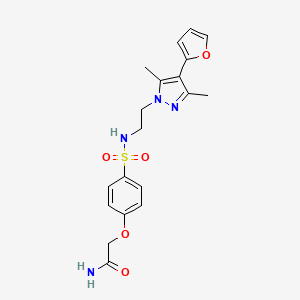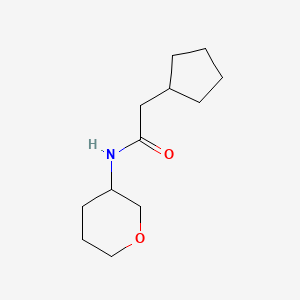![molecular formula C18H14O5 B2540565 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid CAS No. 314741-98-5](/img/structure/B2540565.png)
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, also known as Coumarin-7-carboxylic acid, is a chemical compound that belongs to the class of coumarins. This compound has gained significant attention in the scientific community due to its various applications in research.
Aplicaciones Científicas De Investigación
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has been studied for its potential anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of enzymes such as topoisomerase and aromatase. These enzymes play important roles in DNA replication and estrogen biosynthesis, respectively. Inhibition of these enzymes may lead to cell death and reduced tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has been studied for its potential use as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for the detection of metal ions, which can be useful in various applications such as environmental monitoring and biomedical imaging. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid may be toxic to cells.
Direcciones Futuras
There are many future directions for the study of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid. One direction is the development of new synthetic methods to produce this compound in a more efficient and cost-effective manner. Another direction is the study of its potential use as an anticancer and antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an antioxidant.
Métodos De Síntesis
The synthesis of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves the reaction of 7-hydroxycoumarin with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to produce the final product. This synthesis method has been optimized to produce high yields of the compound.
Propiedades
IUPAC Name |
4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQQZMKVHGRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)





![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)
![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)
![4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2540499.png)

![Ethyl 4-amino-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B2540502.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2540503.png)
